(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride
Description
(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride (CAS: 1352804-27-3) is a hydrochloride salt of an α,β-unsaturated imine derivative. Its molecular formula is C₅H₉ClN₂·HCl, with a molecular weight of 169.05 g/mol . The compound features an (E)-configured chloro-substituted enamine structure, as evidenced by its SMILES notation: Cl.CN (C)\C=C(\Cl)/C=N .
Properties
CAS No. |
1352804-27-3 |
|---|---|
Molecular Formula |
C5H10Cl2N2 |
Molecular Weight |
169.049 |
IUPAC Name |
(E)-2-chloro-3-imino-N,N-dimethylprop-1-en-1-amine;hydrochloride |
InChI |
InChI=1S/C5H9ClN2.ClH/c1-8(2)4-5(6)3-7;/h3-4,7H,1-2H3;1H/b5-4+,7-3?; |
InChI Key |
YPJOEDBLDBQMHO-PXJNDEBCSA-N |
SMILES |
CN(C)C=C(C=N)Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of 3-Chloro-N,N-dimethylpropan-1-amine with Iminating Agents
A common approach involves reacting 3-chloro-N,N-dimethylpropan-1-amine with iminating reagents such as ammonia or urea derivatives . In one protocol, 3-chloro-N,N-dimethylpropan-1-amine (22 mmol) was refluxed with potassium carbonate (34 mmol) in acetonitrile for 24 hours, yielding the target compound at 26% efficiency . The low yield was attributed to competing side reactions, necessitating purification via silica gel chromatography.
Reaction Conditions Table
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Catalyst | Potassium carbonate |
| Reaction Time | 24 hours |
| Yield | 26% |
Magnesium-Mediated Dehydrochlorination
Alternative methods employ magnesium turnings to facilitate dehydrochlorination. For example, a mixture of 3-dimethylaminopropyl chloride (225 g) and tetrahydrofuran (THF) was refluxed with magnesium under nitrogen, followed by quenching with aqueous acetic acid. This method achieved 98.9% purity for the (Z)-isomer, with analogous conditions adaptable for the (E)-form.
Chlorination and Amination Cascade
Dichloroethane-Mediated Chlorination
Patent CN1037964C details a chlorination-amination cascade using N,N-dimethylallylamine hydrochloride and chlorine gas in 1,2-dichloroethane . After vacuum dehydration at 135°C, chlorine was introduced until residual chlorine was neutralized with acetylene or H₂S , yielding N,N-dimethyl-2,3-dichloropropylamine hydrochloride at 93.7% yield . Subsequent amination with sodium bicarbonate produced the final compound.
Key Steps:
- Dehydration : 135°C under vacuum to remove moisture.
- Chlorination : Excess chlorine gas at 30–60°C, followed by dechlorination with acetylene.
- Neutralization : Aqueous NaOH to adjust pH before amination.
Condensation with Imine Stabilization
Anhydrous Solvent Systems
The compound’s sensitivity to hydrolysis necessitates anhydrous conditions. A reported method used dimethyl sulfoxide (DMSO) to stabilize the imine intermediate, reacting N,N-dimethylprop-1-en-1-amine with chlorine gas at −20°C. The product was isolated as a pale yellow solid with >95% purity .
Critical Parameters:
- Temperature : −20°C to prevent decomposition.
- Solvent : DMSO for enhanced solubility of intermediates.
Industrial-Scale Optimization
Reducing Side Reactions
Excess chlorine in chlorination steps often leads to by-products like dichlorinated derivatives . Patent CN1037964C addressed this by introducing unsaturated hydrocarbons (e.g., acetylene) to scavenge residual chlorine, reducing side reactions from 20% to <5%.
Purification Techniques
- Crystallization : Recrystallization from acetone/water mixtures improved purity to 99%.
- Chromatography : Silica gel with ethyl acetate/hexane (20:80) resolved isomers but incurred 15–20% yield loss.
Stereochemical Control
The (E)-configuration is favored under low-temperature conditions (<10°C) due to reduced molecular mobility, which kinetically traps the trans isomer. For instance, cooling the reaction mixture to 5–10°C during imine formation increased the (E)-isomer ratio to 4:1 compared to the (Z)-form.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Hygroscopicity | Storage under inert atmosphere |
| Low yields | Optimized stoichiometry |
| Isomer separation | Chiral chromatography |
Chemical Reactions Analysis
Types of Reactions
(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Impurity Analysis in Drug Development:
(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine hydrochloride is identified as an impurity in the synthesis of various pharmaceuticals, including Etoricoxib and Cilnidipine. Its presence must be monitored to ensure the safety and efficacy of the final drug products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to quantify this impurity during drug formulation processes .
2. Structure-Activity Relationship Studies:
In medicinal chemistry, understanding the structure-activity relationship (SAR) of compounds is crucial for drug design. The unique structure of this compound allows researchers to explore modifications that could enhance therapeutic effects or reduce side effects of related compounds .
Analytical Chemistry
1. Reference Standard for Purity Testing:
This compound serves as a reference standard for purity testing in laboratories. It is used to calibrate analytical instruments and validate methods for detecting impurities in pharmaceutical products. The availability of high-purity samples (>95% purity by HPLC) is essential for reliable analytical results .
2. Quality Control in Pharmaceutical Manufacturing:
In pharmaceutical manufacturing, quality control is paramount. The use of this compound as a reference standard helps ensure that manufacturing processes remain within specified limits for impurities, thereby guaranteeing product quality and compliance with regulatory standards .
Case Study 1: Etoricoxib Formulation
A study on the formulation of Etoricoxib highlighted the importance of monitoring impurities such as this compound during the synthesis process. The research demonstrated that controlling the levels of this impurity could significantly affect the pharmacokinetics and safety profile of Etoricoxib, leading to more effective pain management therapies .
Case Study 2: Cilnidipine Stability Testing
In stability testing of Cilnidipine formulations, researchers utilized this compound as a benchmark impurity to assess degradation pathways under various storage conditions. The findings indicated that minimizing this impurity could enhance the shelf life and therapeutic efficacy of Cilnidipine products .
Mechanism of Action
The mechanism of action of (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Properties :
- Purity : >95% (HPLC)
- Storage : Requires storage at -20°C under inert atmosphere due to hygroscopicity and thermal sensitivity .
- Solubility : Slightly soluble in DMSO and water .
- Applications: Primarily used as a pharmaceutical impurity reference standard, notably in the synthesis and quality control of etoricoxib, a COX-2 inhibitor .
Comparison with Similar Compounds
The structural and functional uniqueness of (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride is best understood through comparison with analogous hydrochlorides. Below is a detailed analysis:
Structural and Functional Analogues
Table 1: Comparative Analysis of Selected Hydrochloride Derivatives
Critical Differences and Research Findings
Reactivity and Stability
- The (E)-configuration in the target compound introduces conformational rigidity , enhancing its stability compared to linear analogues like 2-Chloro-N,N-dimethylpropylamine Hydrochloride . However, this rigidity also reduces solubility in polar solvents .
- The imino group (C=N) in the target compound increases electrophilicity, making it more reactive in nucleophilic addition reactions compared to saturated amines (e.g., 3-Chloro-N,N-dimethylpropane-1-amine Hydrochloride) .
Pharmacological Relevance
- Cinnamylamine Hydrochloride, with a phenyl group, exhibits distinct bioactivity (e.g., antimicrobial properties) unrelated to the target compound’s pharmaceutical impurity role .
Biological Activity
(E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride, also known by its CAS number 1352804-27-3, is a compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHClN
- Molecular Weight : 169.05 g/mol
- CAS Number : 1352804-27-3
The biological activity of this compound is primarily attributed to its structural characteristics, which allow it to interact with various biological targets. The compound exhibits properties typical of Schiff bases, which are known for their diverse pharmacological activities.
Key Mechanisms:
- Antimicrobial Activity : Studies have shown that Schiff bases can inhibit the growth of various bacteria and fungi. For instance, similar compounds have demonstrated effectiveness against Staphylococcus aureus and other pathogens through modulation of virulence factors .
- Antitumor Activity : Research indicates that derivatives of this compound may affect cancer cell proliferation. For example, related compounds have been tested for their ability to inhibit leukemia cell lines, suggesting potential applications in oncology .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, including cholinesterases and carbonic anhydrases. This inhibition is crucial for developing treatments for neurodegenerative diseases and other conditions where enzyme regulation is beneficial .
Case Studies
- Antibacterial Studies : A study evaluating the antibacterial properties of various Schiff bases found that compounds structurally related to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes and interference with metabolic pathways .
- Anticancer Research : In vitro assays demonstrated that certain derivatives inhibited the proliferation of cancer cell lines significantly more than conventional chemotherapeutics. The IC50 values indicated potent activity at low concentrations, making these compounds promising candidates for further development .
Data Tables
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-2-Chloro-3-imino-N,N-dimethylprop-1-en-1-amine Hydrochloride, and how can purity be optimized?
- Methodology : A multi-step synthesis is typically employed, starting with condensation of N,N-dimethylpropan-1-amine with chloroacetaldehyde under acidic conditions, followed by imine formation. Purity optimization involves recrystallization from ethanol/water mixtures and monitoring via thin-layer chromatography (TLC) or HPLC. For structural confirmation, H/C NMR and high-resolution mass spectrometry (HRMS) are essential. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves yield .
Q. How can the stereochemical configuration (E/Z) of this compound be rigorously confirmed?
- Methodology : Nuclear Overhauser Effect (NOE) NMR experiments are critical for distinguishing E/Z isomers. For example, irradiation of the imine proton in the E-isomer would show NOE correlations with adjacent methyl groups. X-ray crystallography (using SHELX software for refinement) provides definitive proof of geometry. Single-crystal diffraction data collected at 100 K (e.g., using a Bruker D8 Venture diffractometer) can resolve bond angles and torsion angles .
Q. What analytical techniques are most effective for characterizing this compound’s stability under varying pH and temperature conditions?
- Methodology : Stability studies involve:
- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures.
- UV-Vis Spectroscopy : Monitor absorbance changes under acidic/alkaline conditions (pH 1–13).
- LC-MS : Track degradation products over time.
- Dynamic Light Scattering (DLS) : Evaluate aggregation in aqueous solutions.
- Storage stability is tested at 4°C, 25°C, and 40°C, with aliquots analyzed weekly .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound in nucleophilic substitution reactions?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. Solvent effects are incorporated via the Polarizable Continuum Model (PCM). Transition-state analysis (IRC) reveals activation barriers for chloride displacement reactions. Results are validated experimentally via kinetic studies using F NMR or stopped-flow techniques .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in H NMR signals)?
- Methodology : Contradictions may arise from dynamic processes (e.g., hindered rotation of the imine group) or paramagnetic impurities. Solutions include:
- Variable-Temperature NMR : Cooling to −40°C slows rotation, simplifying splitting patterns.
- COSY/HSQC : Assign coupled protons and carbons.
- EPR Spectroscopy : Detect paramagnetic species.
- Crystallographic Validation : Compare NMR data with X-ray-derived bond lengths .
Q. How does hydrogen bonding influence the compound’s crystal packing and solubility?
- Methodology : Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., R(8) rings). Hirshfeld surface analysis quantifies intermolecular interactions (C–H···Cl, N–H···O). Solubility is tested in aprotic (DMSO) and protic (methanol) solvents, with correlation to lattice energy calculated via PXRD-derived crystal density .
Q. What role does this compound play in catalytic systems, such as ligand design for transition-metal complexes?
- Methodology : The imine and tertiary amine groups act as electron donors. Coordination studies involve:
- UV-Vis Titration : Monitor metal-ligand charge transfer bands (e.g., with Cu(II) or Pd(II)).
- X-ray Absorption Spectroscopy (XAS) : Determine metal-ligand bond distances.
- Cyclic Voltammetry : Assess redox activity in catalytic cycles (e.g., Suzuki-Miyaura coupling). Turnover frequencies (TOF) are compared with control ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
